![molecular formula C21H22N4O B2773134 N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide CAS No. 612047-88-8](/img/structure/B2773134.png)
N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that likely contains a pyridine and a carbazole moiety . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Carbazole is a tricyclic aromatic organic compound. This type of compounds can be used in the design of structures in medicinal chemistry .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis
In the synthesis of similar compounds, a chemodivergent process was observed. In toluene, C–C bond cleavage promoted by I2 and TBHP led to the formation of N-(Pyridin-2-yl)amides. In contrast, in ethyl acetate, a one-pot tandem cyclization/bromination occurred when only TBHP was added .Physical And Chemical Properties Analysis
As mentioned earlier, similar compounds like ethyl 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate are white solids with a melting point of 181–182 °C .Aplicaciones Científicas De Investigación
Magnetic Studies and Grid Complexes : Compounds similar to N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide have been used to form homoleptic tetranuclear square grid structures for magnetic studies. These structures demonstrate significant intramolecular ferromagnetic or antiferromagnetic interactions, which are vital in materials science and magnetic resonance studies (Mandal et al., 2011).
Antibacterial and Antifungal Applications : Derivatives of this compound have been explored as broad-spectrum antibacterial agents. They exhibit potent antibacterial activity with minimal inhibitory concentrations, as well as moderate antifungal activity against pathogens like Candida albicans (Al-Wahaibi et al., 2020).
Bioinformatic Characterization for Neurodegenerative Diseases : Research has been conducted on Schiff bases derived from similar compounds, with a focus on Alzheimer’s disease. These studies involve bioinformatics tools to predict binding to therapeutic targets, thereby aiding in the development of neuropsychiatric drugs (Avram et al., 2021).
Materials Science and Electronics : The synthesis of polyimides from compounds containing carbazole groups, similar to the structure of interest, has been explored. These polyimides exhibit excellent solubility and thermal stability, making them suitable for applications in electronics and materials science (Ghaemy et al., 2009).
Optoelectronics and Light-Emitting Diodes (LEDs) : Compounds with structures related to N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide have been used in the development of phosphorescent organic light-emitting diodes (PhOLEDs). These materials show promise in improving the performance and efficiency of LEDs (Liu et al., 2018).
Pharmaceutical Applications : There has been research into asymmetric synthesis methods for derivatives of this compound, highlighting their potential as treatments for human papillomavirus infections (Boggs et al., 2007).
Ligand Coordination and Metal Complexes : Studies have been conducted on the varying coordination modes of derivatives of this compound with different metal centers. These studies provide insights into the structural and emission properties of copper(II), zinc(II), and cadmium(II) complexes, which are relevant in catalysis and coordination chemistry (Das et al., 2010).
Propiedades
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-23-15-16-7-5-6-13-22-16)12-14-25-19-10-3-1-8-17(19)18-9-2-4-11-20(18)25/h1,3,5-8,10,13,15H,2,4,9,11-12,14H2,(H,24,26)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGBEFJJOGALQA-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-pyridin-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

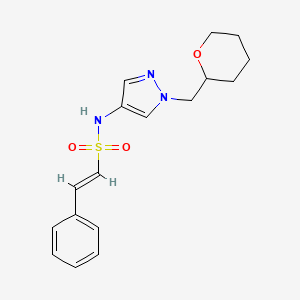
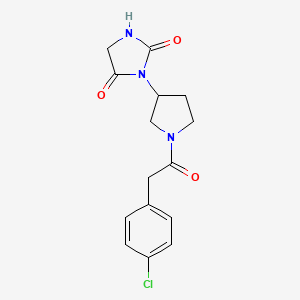
![3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2773055.png)
![Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate](/img/structure/B2773056.png)

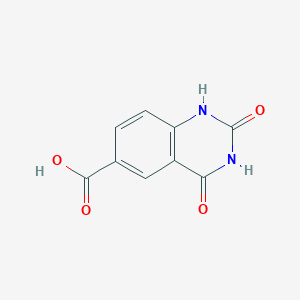
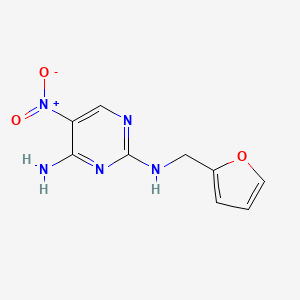
![ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2773061.png)
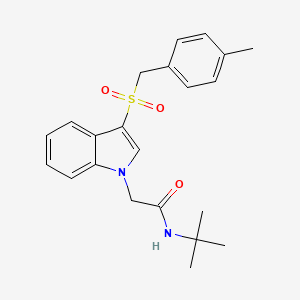
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773066.png)
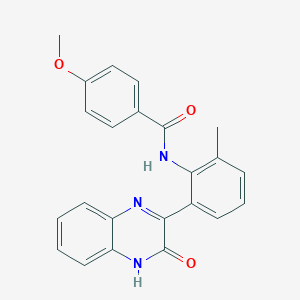
![5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride](/img/structure/B2773069.png)
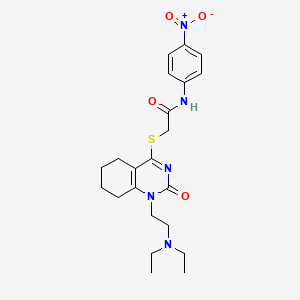
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2773071.png)